3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
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Overview
Description
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is a complex organic compound characterized by its multiple hydroxyl and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine groups can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the imine groups.
4-Aminobenzaldehyde: Contains the amino and aldehyde groups but lacks the dihydroxybenzene structure.
Quinones: Oxidized derivatives of dihydroxybenzenes with similar redox properties.
Uniqueness
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is unique due to its combination of hydroxyl and imine groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[[4-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H16N2O4/c23-17-5-1-3-13(19(17)25)11-21-15-7-9-16(10-8-15)22-12-14-4-2-6-18(24)20(14)26/h1-12,23-26H |
InChI Key |
DPDBMWILIJNKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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